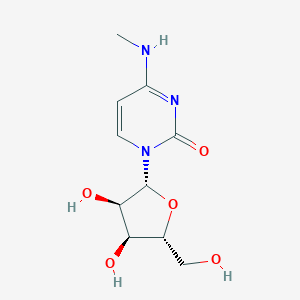

N(4)-Methylcytidine

Descripción

Overview of Cytosine Methylation in Nucleic Acids

Cytosine methylation is a fundamental epigenetic modification found in the nucleic acids (DNA and RNA) of most life forms. oup.com This process involves the addition of a methyl group to the cytosine base, a reaction catalyzed by a family of enzymes known as DNA or RNA methyltransferases. frontiersin.orgfrontiersin.org In DNA, the most studied form of cytosine methylation is at the carbon-5 position (C5-methylcytosine or 5mC), which plays a crucial role in regulating gene expression, genomic imprinting, and maintaining chromosome stability. frontiersin.orgmdpi.com Another key methylation of cytosine occurs at the exocyclic amino group at the N4 position, resulting in N4-methylcytosine (4mC). frontiersin.org While 5mC is prevalent in eukaryotes, 4mC is more commonly found in prokaryotes and archaea. oup.comfrontiersin.org

In addition to DNA, cytosine methylation also occurs in various types of RNA molecules, adding another layer of complexity to gene regulation, known as epitranscriptomics. frontiersin.orgbiotechniques.com These modifications, including N4-methylcytidine (m4C) in RNA, can influence RNA stability, processing, and translation. frontiersin.orgcd-genomics.com The dynamic nature of cytosine methylation, involving both methylation and demethylation processes, is essential for cellular differentiation, development, and responses to environmental signals. frontiersin.orgfrontiersin.org

Table 1: Comparison of Major Cytosine Methylations

| Feature | C5-Methylcytosine (5mC) | N4-Methylcytosine (4mC) |

|---|---|---|

| Position of Methyl Group | Carbon-5 of the cytosine ring | Exocyclic amino group at position N4 |

| Primary Occurrence in DNA | Eukaryotes | Prokaryotes and Archaea |

| Primary Function in DNA | Gene silencing, genomic imprinting | Restriction-modification systems, gene regulation |

| Enzymes | DNA methyltransferases (DNMTs) | N4-cytosine methyltransferases |

The Significance of N4-Methylation in Biological Systems

N4-methylcytosine (4mC), the result of N4-methylation, is a pivotal epigenetic mark with significant biological roles. In prokaryotes, 4mC is a key component of restriction-modification (R-M) systems, which act as a defense mechanism against foreign DNA from bacteriophages. ontosight.aioup.com The host's DNA is methylated at specific recognition sites, protecting it from cleavage by its own restriction enzymes, while invading unmethylated DNA is recognized and degraded.

Beyond its role in defense, 4mC is increasingly recognized for its involvement in regulating gene expression, DNA replication, and repair. mdpi.comfrontiersin.orgfrontiersin.org This modification can influence the binding of proteins to DNA, thereby altering transcription levels. ontosight.aimdpi.com For instance, in Helicobacter pylori, N4-cytosine methylation has been shown to regulate transcription and is important for its pathogenesis. oup.com While less studied than 5mC, the presence and function of 4mC in eukaryotic DNA is an emerging area of research. frontiersin.org

In the context of RNA, N4-methylcytidine (m4C) is found in various RNA species and is implicated in fine-tuning biological processes. oup.comnih.gov For example, m4C has been identified in ribosomal RNA (rRNA), where it may contribute to the structural stability of ribosomes. oup.com Recent studies have also pointed to the role of m4C in mitochondrial rRNA for efficient protein synthesis. oup.com

N4-Methylcytidine as a Nucleoside Analog in Research Contexts

N4-Methylcytidine and its derivatives, such as 2'-Deoxy-N4-methylcytidine, serve as valuable tools in scientific research. medchemexpress.combiosynth.com As a nucleoside analog, N4-methylcytidine can be incorporated into nucleic acids, allowing researchers to study the effects of this specific modification. medchemexpress.com These analogs are instrumental in investigating the mechanisms of enzymes that interact with methylated cytosine, such as DNA and RNA methyltransferases and demethylases. medchemexpress.com

In molecular biology, synthetic oligonucleotides containing N4-methylcytidine are used to explore its impact on DNA and RNA structure, stability, and function. oup.comnih.gov For example, studies using RNA duplexes with m4C have shown that it maintains a standard Watson-Crick base pairing with guanine (B1146940) and has a minimal effect on duplex stability. oup.comnih.gov This is in contrast to the di-methylated version, N4,N4-dimethylcytidine, which disrupts standard base pairing. nih.gov

Furthermore, these analogs are utilized in the development and validation of methods for detecting and mapping N4-methylcytosine sites in genomes and transcriptomes. frontiersin.orgfrontiersin.org The ability to accurately identify 4mC sites is crucial for understanding its biological functions, and computational methods based on deep learning are being developed for this purpose. frontiersin.orgfrontiersin.orgfrontiersin.org The triphosphate form, N4-Methylcytidine-5'-Triphosphate, is also used in various in vitro applications, including aptamer selection, in vitro transcription, and mutagenesis studies. trilinkbiotech.com

Table 2: Research Applications of N4-Methylcytidine Analogs

| Analog | Application | Research Area |

|---|---|---|

| N4-Methylcytidine | Studying enzyme kinetics and substrate specificity | Epigenetics, Enzymology |

| 2'-Deoxy-N4-methylcytidine | Investigating DNA-protein interactions and DNA repair | Molecular Biology, Cancer Research |

| N4-Methylcytidine-5'-Triphosphate | In vitro transcription, SELEX (aptamer selection) | Biotechnology, Drug Discovery |

Structure

2D Structure

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCNWAXLJWBRJE-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147340 | |

| Record name | N(4)-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10578-79-7 | |

| Record name | N(4)-Methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010578797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N4 Methylcytosine 4mc As a Dna Epigenetic Modification

Genomic Distribution and Conservation of DNA 4mC Sites

Prevalence in Prokaryotic Genomes

N4-methylcytosine is a common DNA modification found in prokaryotic genomes. oup.comfrontiersin.orgnih.gov In bacteria, 4mC is a key component of restriction-modification (R-M) systems, which act as a defense mechanism against foreign DNA, such as that from bacteriophages. frontiersin.orgoup.comnih.gov This system helps the bacteria to distinguish its own DNA from invading DNA. frontiersin.org

The presence of 4mC is particularly prevalent in some thermophilic bacteria. nih.govoup.com For instance, in the radiation-resistant bacterium Deinococcus radiodurans, 4mC is the major type of cytosine modification. nih.gov A study identified 1,586 4mC sites in the D. radiodurans genome, with a significant number located within the CCGCGG motif. nih.gov In the cyanobacterium Synechocystis sp. PCC 6803, 4mC modification occurs at the first cytosine in the frequently found GGCC motif (GGm4CC). frontiersin.org

Emerging Evidence in Eukaryotic Genomes

Historically, 4mC was thought to be confined to prokaryotes. oup.comresearchgate.net However, recent and sensitive detection methods have revealed the presence of 4mC in some eukaryotic genomes, challenging the traditional view. frontiersin.orgoup.comfrontiersin.org

Evidence of 4mC has been found in various eukaryotes, including:

Caenorhabditis elegans (roundworm) oup.comfrontiersin.org

Drosophila melanogaster (fruit fly) oup.comfrontiersin.org

Arabidopsis thaliana (a small flowering plant) oup.comfrontiersin.org

Mouse (Mus musculus) mdpi.comnih.gov

A groundbreaking study discovered that bdelloid rotifers, a type of freshwater invertebrate, use 4mC as an epigenetic mark. researchgate.netnih.gov These organisms lack the enzymes for the more common eukaryotic 5mC modification but have acquired an N4-cytosine-specific DNA methyltransferase from bacteria through horizontal gene transfer. researchgate.netnih.gov In these rotifers, 4mC is involved in silencing transposons and tandem repeats. researchgate.netnih.gov

The levels of 4mC in eukaryotes are generally very low, which has made its detection difficult until the development of highly sensitive techniques. frontiersin.org

Enzymatic Machinery and Mechanisms of DNA 4mC Modification

N4-Cytosine-Specific DNA Methyltransferases (DNMTs)

The methylation of cytosine at the N4 position is catalyzed by a specific class of enzymes known as N4-cytosine-specific DNA methyltransferases (DNMTs). oup.comnih.govoup.com These enzymes transfer a methyl group from the donor molecule, S-adenosyl methionine (SAM), to the exocyclic amino group at the C-4 position of cytosine residues in the DNA. frontiersin.orgwikipedia.org

These enzymes are a crucial part of the restriction-modification (R-M) systems in bacteria. oup.com In the cyanobacterium Synechocystis sp. PCC 6803, the methyltransferase M.Ssp6803II, encoded by the gene sll0729, is responsible for creating GGm4CC motifs. frontiersin.orgmpg.de Interestingly, research has shown that some N4-cytosine methyltransferases, like M.PvuII, can also modify adenine (B156593) residues, indicating a degree of flexibility in their target recognition. nih.gov

In eukaryotes, the discovery of 4mC has been linked to the acquisition of bacterial N4-cytosine-specific DNMTs through horizontal gene transfer. For example, bdelloid rotifers possess a bacterial-derived N4-cytosine methyltransferase, named N4CMT, which is responsible for depositing 4mC in their genome. nih.gov

Proposed Demethylation Pathways of DNA 4mC

The mechanisms for the removal of 4mC, or demethylation, are not as well understood as its establishment. However, some studies have provided insights into potential pathways.

One proposed method for studying 4mC involves the use of Tet proteins. In a technique called 4mC-Tet-assisted bisulfite sequencing (4mC-TAB-seq), Tet proteins can oxidize 5mC, allowing for the specific detection of 4mC. oup.com This method also revealed that Tet proteins might have a weak demethylation activity towards 4mC. oup.com

Standard bisulfite sequencing, a common method for studying DNA methylation, can also provide information about 4mC. It has been observed that 4mC is partially resistant to the deamination caused by bisulfite treatment, which converts unmodified cytosine to uracil (B121893). oup.comoup.com Approximately 43% of 4mC sites remain as cytosine after this treatment. oup.com

Biological Functions and Regulatory Roles of DNA 4mC

N4-methylcytosine is involved in a variety of crucial biological functions and regulatory processes. mdpi.comfrontiersin.orgingentaconnect.com

Key functions include:

Genome Defense: In prokaryotes, 4mC is a fundamental part of the restriction-modification system, protecting the host's DNA from degradation by its own restriction enzymes and defending against foreign DNA. frontiersin.orgoup.comnih.govnih.gov

Gene Expression Regulation: The presence of 4mC can influence gene expression levels. mdpi.comnih.govingentaconnect.com It can affect the binding of transcription factors to DNA and alter chromatin structure. mdpi.com In the cyanobacterium Synechocystis sp. PCC 6803, the methylation of GGCC sites is involved in regulating the expression of certain genes. frontiersin.org

DNA Replication and Repair: 4mC plays a role in controlling DNA replication and correcting errors that occur during this process. mdpi.comfrontiersin.orgnih.govnih.gov It also contributes to DNA repair mechanisms. nih.govingentaconnect.comnih.gov

Cell Cycle Control: 4mC is implicated in the regulation of the cell cycle. nih.govnih.govuth.edunih.gov

Cellular Differentiation: Emerging evidence suggests a role for 4mC in cellular differentiation processes. mdpi.comnih.govnih.gov

The discovery of 4mC in eukaryotes and its role in silencing transposable elements, as seen in bdelloid rotifers, highlights how this "bacterial" modification can be repurposed to innovate epigenetic regulatory systems. researchgate.netnih.gov

Regulation of Gene Expression and Transcription

N4-methylcytosine is a pivotal epigenetic marker that plays a crucial role in the regulation of gene expression and transcription. mdpi.comfrontiersin.orgmdpi.com Its presence in the genome can significantly influence the transcriptional activity of genes. mdpi.com In bacteria like Helicobacter pylori, 4mC has been identified as a global epigenetic regulator. oup.comnih.gov Studies have shown that the loss of 4mC modification in H. pylori resulted in the differential expression of 102 genes, including those involved in virulence and ribosome assembly. nih.gov This indicates that 4mC acts as a crucial signal for controlling gene expression on a broad scale. nih.gov

In the cyanobacterium Synechocystis sp. PCC 6803, the methylation of the first cytosine in the GGCC motif to form N4-methylcytosine (GGm4CC) is linked to the regulation of gene expression. frontiersin.orgnih.gov Disruption of this methylation led to altered expression of specific genes encoding hypothetical proteins. frontiersin.orgnih.gov The methylation of DNA by adding a methyl group into the major groove of the DNA double helix can alter the interaction between DNA-binding proteins and their recognition sites, thereby regulating gene transcription. nih.govnih.gov This epigenetic modification can be associated with either gene silencing or the suppression of gene expression. mdpi.com

| Organism | 4mC Role in Gene Expression | Research Findings |

| Helicobacter pylori | Global epigenetic regulator | Loss of 4mC altered the expression of 102 genes related to virulence and ribosome assembly. nih.gov |

| Synechocystis sp. PCC 6803 | Fine-tuning of transcription | Mutation of the methyltransferase M.Ssp6803II, which creates GGm4CC, altered the expression of specific genes. frontiersin.orgnih.gov |

| General | Transcriptional control | 4mC modification can be associated with gene silencing or suppression by affecting the transcriptional activity of genes. mdpi.com |

Involvement in DNA Replication and Repair Mechanisms

The epigenetic modification 4mC is significantly involved in the essential biological processes of DNA replication and repair. mdpi.comfrontiersin.orgfrontiersin.orgmdpi.com Its presence can influence the physical and chemical characteristics of DNA, which in turn affects these mechanisms. mdpi.com Studies in the cyanobacterium Synechocystis sp. PCC 6803 have indicated that GGm4CC methylation is involved in the fine-tuning of DNA replication and DNA repair mechanisms. frontiersin.orgnih.gov In this organism, suppressor mutants lacking this methylation showed decreased tolerance to UV radiation, suggesting a role in DNA repair. frontiersin.org

Furthermore, research on Deinococcus radiodurans, a bacterium known for its extreme resistance to DNA damage, has shed light on the role of 4mC in these processes. Cells deficient in 4mC modification exhibited a higher frequency of spontaneous mutations. nih.gov This suggests that 4mC is critical for preventing errors during DNA replication or for the efficiency of repair pathways. The modification is catalyzed by DNA methyltransferases, and its presence is crucial for maintaining the fidelity of the genetic material during replication and for responding to DNA damage. mdpi.com

| Organism/System | Role of 4mC | Key Findings |

| Synechocystis sp. PCC 6803 | Fine-tuning DNA replication and repair | Mutants lacking GGm4CC methylation showed decreased UV tolerance. frontiersin.orgnih.gov |

| Deinococcus radiodurans | Preventing mutations | Cells lacking 4mC displayed a higher spontaneous mutation frequency. nih.gov |

| General | Maintaining fidelity | The presence of 4mC, catalyzed by methyltransferases, affects DNA's physical and chemical properties, influencing replication and repair. mdpi.comfrontiersin.org |

Contribution to Genome Stability and Integrity

The specific methylation of the "CCGCGG" motif by the M.DraR1 methyltransferase is crucial for this stability. nih.govfrontiersin.org Genes involved in the maintenance of genomic stability were found to be differentially expressed when this methylation was absent. nih.govfrontiersin.org This suggests that 4mC is not just a passive mark but an active participant in the pathways that preserve the genome. nih.govfrontiersin.org In the cyanobacterium Synechocystis sp. PCC 6803, the loss of GGm4CC methylation also led to phenotypic instability, further highlighting the role of 4mC in maintaining a stable genome. frontiersin.org The fundamental process of DNA methylation is a key mechanism for the epigenetic control of genomic integrity. foodandnutritionjournal.org

Role in Cellular Differentiation and Development

N4-methylcytosine is recognized as a critical epigenetic modification that has a pivotal role in regulating cellular differentiation and development. mdpi.comfrontiersin.org DNA methylation, in general, is a key player in these complex biological processes, often associated with the silencing or suppression of gene expression that directs the developmental pathways of cells. mdpi.com The presence of 4mC can affect the transcriptional activity of genes, which is a fundamental aspect of how cells differentiate and how organisms develop. mdpi.com

While research into the specific roles of 4mC in the development of higher eukaryotes is still emerging, its importance is underscored by its inclusion as a key biological process influenced by this modification. mdpi.comfrontiersin.org The regulation of DNA replication, repair, and expression by 4mC are all processes that are intrinsically linked to normal cell development. frontiersin.org For instance, in the mouse genome, identifying 4mC sites is considered crucial for understanding its biological functions in processes like cell differentiation. nih.gov

Function in Restriction-Modification Systems

One of the most well-documented functions of N4-methylcytosine is its role within bacterial restriction-modification (R-M) systems. asm.orgfrontiersin.orgrsc.org These systems act as a form of innate immunity for bacteria, protecting them against foreign DNA, such as from bacteriophages. asm.orgfrontiersin.org In an R-M system, a methyltransferase enzyme modifies specific recognition sequences within the host's own DNA by adding a methyl group, in this case creating 4mC. asm.orgoup.com

This methylation acts as a protective mark, preventing the host's DNA from being cleaved by its own restriction endonuclease. frontiersin.orgoup.com The restriction enzyme, which recognizes the same sequence, will degrade any unmethylated foreign DNA that enters the cell. oup.com The 4mC modification is found exclusively in bacterial and archaeal genomes and is a key component of these defense mechanisms. asm.orgoup.com For example, in Deinococcus radiodurans, the M.DraR1 methyltransferase specifically methylates the "CCGCGG" motif, protecting it from digestion by the corresponding restriction enzyme. nih.govfrontiersin.org Similarly, genome-wide mapping in D. radiodurans has confirmed the importance of 4mC in R-M systems. rsc.org

| Organism | R-M System Component | Function of 4mC |

| Bacteria/Archaea (General) | Methyltransferase | Protects host DNA from degradation by its own restriction enzymes. asm.orgoup.com |

| Deinococcus radiodurans | M.DraR1 methyltransferase | Methylates the "C4mCGCGG" motif to prevent cleavage by the cognate restriction endonuclease. nih.govfrontiersin.org |

| Thermophiles | Natural DNA modification | Plays important roles in R-M systems. rsc.org |

Influence on Chromatin Structure and Adjustments

The epigenetic mark N4-methylcytosine can influence the structure of chromatin. mdpi.com DNA methylation, including 4mC, can affect the physical and chemical properties of the DNA molecule. mdpi.com These changes can, in turn, lead to adjustments in the higher-order packaging of DNA into chromatin. mdpi.com While 5mC is more widely studied for its impact on chromatin structure in eukaryotes, 4mC is also implicated in this process. mdpi.com

In prokaryotes, the protrusion of the methyl group from the major groove of the DNA helix due to 4mC methylation can disrupt the structure. oup.comnih.gov This structural alteration can influence how DNA interacts with proteins, which is a fundamental aspect of chromatin organization. More recently, research in the eukaryotic bdelloid rotifer has shown a fascinating interplay where a horizontally acquired N4-cytosine methyltransferase works with histone-modifying enzymes to maintain silent chromatin at repetitive elements. researchgate.net This demonstrates a direct link between 4mC and the shaping of chromatin architecture in a eukaryote. researchgate.net

Interplay with Transcription Factor Binding

N4-methylcytosine can modulate gene expression by affecting the binding of transcription factors to DNA. mdpi.com The addition of a methyl group to cytosine can alter the recognition of DNA sequences by these regulatory proteins. nih.gov Modified bases, including 4mC, can play a role in defining the binding motifs for transcription factors. plos.org

The methylation can either inhibit or, in some cases, enhance the binding of a transcription factor, depending on the specific factor and the context of the binding site. plos.org For example, the protrusion of the methyl group from the major groove of the DNA can physically interfere with the binding of proteins that would otherwise recognize the unmethylated sequence. nih.govnih.gov Databases are now being developed to systematically document the interactions between transcription factors and methylated DNA, including sequences containing 4mC, highlighting the growing recognition of this important regulatory interplay. oup.com

Implications in Genomic Imprinting

Genomic imprinting is a critical epigenetic phenomenon in mammals and flowering plants, leading to the expression of genes in a parent-of-origin-specific manner. wikipedia.org This process is essential for normal development, and its dysregulation is linked to various diseases. wikipedia.orgoup.com The primary epigenetic mark robustly demonstrated to establish and maintain genomic imprinting in mammals is 5-methylcytosine (B146107) (5mC). oup.comnih.govnih.gov The role of N4-methylcytosine (4mC), another form of DNA methylation, in this specific process is less clear and currently not well-established by direct experimental evidence.

While DNA methylation, in general, is cited as a key mechanism for genomic imprinting, the vast body of research points specifically to 5mC. oup.comwikipedia.orgfrontiersin.org This modification, occurring predominantly at CpG dinucleotides in mammals, serves as a stable heritable mark that can differentiate the parental alleles. nih.govnih.govwikipedia.org Differentially methylated regions (DMRs) at imprinting control regions (ICRs) are established in the germline (sperm or egg) and are marked by 5mC, which then dictates the monoallelic expression of imprinted genes in the offspring. oup.comnih.gov

N4-methylcytosine, in contrast, is the most prevalent cytosine modification in prokaryotes, where it is involved in processes like the restriction-modification system to protect host DNA. mdpi.comfrontiersin.org Its discovery as an epigenetic mark in eukaryotes is a more recent development. Research has shown that 4mC can function as an epigenetic signal in certain eukaryotes, such as the bdelloid rotifer, where it is involved in silencing transposons. nih.govresearchgate.netresearchgate.net This finding is significant as it expands the repertoire of epigenetic modifications in eukaryotes beyond the canonical 5mC and N6-methyladenine. nih.govresearchgate.net

Some literature and computational prediction models mention genomic imprinting as a potential function of 4mC in eukaryotes. mdpi.comnih.govnih.gov This is often part of a broader list of biological processes regulated by DNA methylation, including gene expression, cell development, and chromatin structure. frontiersin.orgmdpi.com However, specific, detailed research findings demonstrating a direct, functional role for N4-methylcytosine in establishing or maintaining genomic imprinting in mammals are currently lacking. The association appears to be a generalization of DNA methylation functions rather than a proven mechanism for 4mC itself.

The table below summarizes the comparative roles of 5mC and 4mC in eukaryotic epigenetic regulation, highlighting the well-documented role of 5mC in genomic imprinting versus the currently understood functions of 4mC.

| Feature | 5-methylcytosine (5mC) | N4-methylcytosine (4mC) |

| Prevalence in Eukaryotes | The predominant and most studied DNA modification. frontiersin.orgnih.govresearchgate.net | Found in some eukaryotes, but generally less common than 5mC. frontiersin.orgnih.gov |

| Role in Genomic Imprinting | Well-established as the key epigenetic mark for establishing and maintaining genomic imprinting in mammals. oup.comnih.govnih.gov | Implication is suggested in some literature but lacks direct, conclusive experimental evidence. mdpi.comnih.gov |

| Primary Established Functions | Gene silencing, X-chromosome inactivation, transposon repression, and regulation of development. oup.comwikipedia.org | Primarily identified in transposon silencing in specific eukaryotes like bdelloid rotifers. nih.govresearchgate.net In prokaryotes, it is part of the restriction-modification system. mdpi.com |

| Enzymatic Machinery | Catalyzed by DNA methyltransferases (DNMTs) like DNMT1 and DNMT3. researchgate.net | In bdelloid rotifers, catalyzed by a captured bacterial N4-cytosine amino-methyltransferase (N4CMT). nih.govresearchgate.net |

N4 Methylcytidine M4c As an Rna Modification

Occurrence and Localization of RNA m4C in Biological Systems

N4-methylcytidine (m4C) is a modified nucleoside found in various RNA molecules across different domains of life. Its presence is crucial for several biological processes.

Presence in Ribosomal RNA (rRNA)

N4-methylcytidine is a significant modified base found in both cytoplasmic and mitochondrial ribosomal RNAs (rRNAs) of bacterial and eukaryotic cells. nih.gov

In Bacteria: In Escherichia coli, m4C is present at position 1402 of the 16S rRNA. mdpi.com This modification, sometimes further 2'-O-methylated to form N4,2'-O-dimethylcytidine (m4Cm), is located in helix 44 of the small ribosomal subunit. tandfonline.com The loss of this methylation has been shown to increase the doubling time of the bacteria and affect the fidelity of translation. mdpi.com

In Eukaryotic Mitochondria: In human mitochondrial 12S rRNA, m4C is found at position 839 (corresponding to position 1486 in the mitochondrial DNA). mdpi.comtandfonline.comnih.gov This modification is catalyzed by the enzyme METTL15 and is considered the only detectable m4C in mammalian mitochondria. tandfonline.com Its presence is thought to stabilize the folding of the rRNA within the small ribosomal subunit. nih.govcaymanchem.com The location of m4C839 is near the P-site codon of the mRNA, suggesting a role in the decoding process during protein synthesis. nih.govoup.com

In Plants: In the chloroplasts of Arabidopsis, m4C is located at position 1352 of the 16S rRNA. The absence of this modification, due to the loss of the responsible protein, CMAL, leads to impaired chloroplast function and affects the development of leaves and roots. mdpi.com

In Archaea: N4,N4-dimethylcytidine (m42C), a related modification, has been identified at position 918 in the 16S rRNA of the archaeon Thermococcus kodakarensis. mdpi.compnas.org

| Organism/Organelle | RNA Type | Position of m4C | Associated Enzyme | Reference |

|---|---|---|---|---|

| Escherichia coli (Bacteria) | 16S rRNA | 1402 | RsmH | mdpi.com |

| Human Mitochondria (Eukaryote) | 12S rRNA | 839 (mtDNA 1486) | METTL15 | mdpi.comtandfonline.comnih.gov |

| Arabidopsis Chloroplast (Plant) | 16S rRNA | 1352 | CMAL | mdpi.com |

| Thermococcus kodakarensis (Archaea) | 16S rRNA | 918 (as m42C) | TK2045 | mdpi.compnas.org |

Detection in Viral RNA Genomes

The presence of N4-methylated cytidines has also been reported in the RNA of several viruses. N4,N4-dimethylcytidine (m42C) has been uniquely detected in the total RNA from virions of Zika virus (ZIKV) and Hepatitis C virus (HCV), as well as in cells infected with these viruses. nih.gov More recent studies have also identified N4-acetylcytidine (ac4C) modifications in a variety of viruses, including ZIKV, dengue virus, poliovirus, human immunodeficiency virus type 1 (HIV-1), and influenza A virus. oup.com The presence of these modifications suggests they play a role in the viral life cycle.

Enzymatic Synthesis and Processing of RNA m4C

The synthesis of N4-methylcytidine in RNA is an enzymatic process catalyzed by a specific class of enzymes known as RNA methyltransferases.

RNA Methyltransferase Catalysis

The formation of m4C is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov These enzymes transfer a methyl group from the donor molecule, SAM, to the N4 position of a cytidine (B196190) residue within an RNA sequence. In some cases, the same enzyme can further methylate m4C to produce N4,N4-dimethylcytidine (m42C). nih.govnsf.gov

Role of Specific Methyltransferases (e.g., METTL15, RsmH)

Several specific methyltransferases have been identified as responsible for m4C formation in different organisms.

METTL15: In humans, the methyltransferase METTL15 is responsible for introducing m4C at position 839 of the mitochondrial 12S rRNA. tandfonline.comnih.govgenenames.org METTL15 is a member of the methyltransferase-like (METTL) family of enzymes and is essential for efficient mitochondrial protein synthesis and the biogenesis of the mitoribosome. nih.govnih.gov The enzyme is encoded in the nucleus and imported into the mitochondria where it performs its function. nih.gov While the catalytic activity of METTL15 is to form m4C, recent studies suggest the protein itself has a chaperone-like activity essential for mitoribosome biogenesis, independent of the m4C modification itself. tandfonline.com

RsmH: In E. coli, the enzyme responsible for the N4-methylation of cytidine at position 1402 in the 16S rRNA is RsmH (also known as mraW). nih.govresearchgate.net RsmH is a SAM-dependent methyltransferase that is structurally and functionally homologous to the human METTL15. tandfonline.comoup.com The crystal structure of E. coli RsmH shows two distinct domains: a typical methyltransferase domain and a putative substrate recognition and binding domain. nih.gov In some bacteria, RsmH can also catalyze the further methylation of m4C to m42C. nih.gov However, in E. coli, the C1402 residue is occupied by N4,2'-O-dimethylcytidine (m4Cm), which is formed by the sequential action of RsmH and another methyltransferase, RsmI. pnas.org

| Enzyme | Organism | Substrate RNA | Position Modified | Function | Reference |

|---|---|---|---|---|---|

| METTL15 | Human | Mitochondrial 12S rRNA | C839 | Mitoribosome biogenesis, mitochondrial protein synthesis | nih.govtandfonline.comnih.gov |

| RsmH | Escherichia coli | 16S rRNA | C1402 | Maintains translational fidelity | nih.govoup.comresearchgate.net |

Functional Impact of RNA m4C on Molecular Processes

The methylation at the N4 position of cytidine has several functional consequences at the molecular level.

Structural Stability: One of the primary roles attributed to m4C is the stabilization of RNA structure. In mitochondrial ribosomes, m4C is thought to help stabilize the folding of the 12S rRNA, which is crucial for the proper assembly of the small ribosomal subunit. nih.govcaymanchem.com

Base Pairing and Translational Fidelity: The N4 position of cytidine is directly involved in Watson-Crick base pairing with guanine (B1146940). The addition of a single methyl group in m4C generally allows for the retention of the standard C:G base pair, having only a minor effect on the stability and specificity of the RNA duplex. nih.govoup.comosti.gov However, the presence of m4C near the P-site codon in both bacterial and mitochondrial ribosomes suggests a role in fine-tuning the decoding process and maintaining translational fidelity. nih.govoup.comnih.gov For instance, the absence of m4C1402 in E. coli leads to increased non-AUG initiation and decreased stop codon read-through. tandfonline.comnih.gov In contrast, the double methylation in m42C disrupts the C:G pair, significantly decreasing duplex stability. oup.comosti.gov

Reverse Transcription and Mutagenesis: In experimental settings using reverse transcriptase, both m4C and m42C can cause misincorporation. For example, with HIV-1 reverse transcriptase, these modifications can lead to a G-to-T mutation. nih.govnih.gov However, with higher fidelity reverse transcriptases, the methylation might either be tolerated or completely block DNA synthesis. nih.govnih.gov This indicates that N4-methylation of cytidine can act as a mechanism to modulate base pairing specificity and affect the efficiency and fidelity of gene replication. oup.com

Regulation of Base Pairing Stability and Specificity

The N4-position of cytidine is directly involved in the hydrogen bonding with guanine in a standard Watson-Crick base pair. oup.com The methylation at this position has implications for the stability and specificity of base pairing.

Research indicates that m4C retains a regular C:G base pairing pattern and has a relatively small effect on the thermal stability of an RNA duplex. oup.comresearchgate.netosti.gov This is in contrast to the double methylation at this position, N4,N4-dimethylcytidine (m42C), which significantly disrupts the C:G pair and destabilizes the duplex. oup.comresearchgate.netosti.gov

While generally maintaining the C:G pair, the presence of m4C can subtly alter base pairing specificity. oup.com This can become particularly relevant during processes like reverse transcription, where the modification can influence the incorporation of nucleotides by different reverse transcriptases. researchgate.netresearchgate.netnih.gov

Table 1: Impact of N4-Methylcytidine on RNA Duplex Properties

| Modification | Effect on C:G Pairing | Duplex Stability |

| N4-Methylcytidine (m4C) | Retains regular pairing | Minor effect |

| N4,N4-Dimethylcytidine (m42C) | Disrupts pairing | Significantly decreases |

Effects on Coding Efficiency and Translational Fidelity

The presence of m4C in coding regions of messenger RNA (mRNA) and in the ribosomal RNA (rRNA) that forms the ribosome can affect the efficiency and accuracy of protein synthesis.

Biochemical studies using reverse transcription as a model have shown that m4C can influence the fidelity of polymerases. researchgate.netnih.gov For instance, with HIV-1 reverse transcriptase, both m4C and m42C could lead to G-to-T mutations by specifying a C:T pair. researchgate.netosti.govnih.gov However, with a higher fidelity enzyme like AMV reverse transcriptase, the methylation could either allow for normal nucleotide incorporation or halt DNA synthesis altogether. researchgate.netresearchgate.netnih.gov This suggests that m4C can fine-tune coding efficiency and fidelity depending on the enzymatic context. researchgate.netresearchgate.netnih.gov

In the context of the ribosome, the N4, 2′-O-dimethylcytidine (m4Cm) modification at position 1402 of the E. coli 16S rRNA, which is located in the P-site, has been shown to play a role in decoding fidelity. researchgate.net The absence of the N4-methylation at this position leads to increased non-AUG initiation and decreased stop codon read-through, suggesting that this modification helps to fine-tune the shape and function of the P-site to ensure accurate translation. researchgate.net

Role in Ribosome Biogenesis and Function

N4-methylcytidine is a known modification in ribosomal RNA (rRNA) of both prokaryotes and eukaryotes. oup.com In human mitochondria, the methyltransferase METTL15 is responsible for introducing m4C at position C839 of the 12S rRNA, a component of the mitochondrial small ribosomal subunit (mtSSU). nih.govnih.govresearchgate.net

The presence of m4C in rRNA has been speculated to be important for stabilizing the folded structure of the rRNA, particularly during the assembly of the ribosome. oup.comnih.govnih.govresearchgate.net Studies have shown that the absence of METTL15, and therefore the lack of m4C in the 12S rRNA, leads to impaired mitochondrial ribosome assembly, reduced mitochondrial protein synthesis, and decreased levels of essential proteins of the oxidative phosphorylation system. nih.govnih.govresearchgate.net

Interestingly, further research has indicated that the protein METTL15 itself, independent of its catalytic activity to create m4C, is essential for the biogenesis of the mitoribosome, suggesting it may also act as a chaperone-like assembly factor. tandfonline.com In E. coli, the enzyme RsmH is responsible for the formation of m4C in the 16S rRNA. nih.gov The presence of m4C and a related modification, m4Cm, has also been identified in the 18S rRNA of mammalian cells. rsc.org

Table 2: N4-Methylcytidine in Ribosomal RNA

| Organism/Organelle | rRNA Component | m4C Position | Associated Enzyme | Functional Implication |

| Human Mitochondria | 12S rRNA | C839 | METTL15 | Ribosome assembly, protein synthesis |

| E. coli | 16S rRNA | C1402 | RsmH | Translational fidelity |

| Mammals | 18S rRNA | Not specified | Not specified | Gene expression regulation |

Impact on Viral Replication and Host-Pathogen Interactions

The methylation at the N4-position of cytidine is hypothesized to be a molecular mechanism that can affect the efficiency and fidelity of viral gene replication during transcription and reverse transcription, potentially leading to increased mutation rates in viruses. oup.comnih.gov While research on the specific role of m4C in viral infection is ongoing, the broader field of epitranscriptomics has shown that various RNA modifications are critical for the lifecycle of viruses like HIV, HBV, and HCV. mdpi.comresearchgate.net For example, other cytosine modifications like 5-methylcytosine (B146107) (m5C) have been shown to be important for the replication of some viruses. plos.org

The host's RNA modification machinery can be co-opted or antagonized by viruses to their advantage. researchgate.net The dynamic nature of these modifications represents a frontier in understanding host-pathogen interactions and may offer novel targets for antiviral therapies. mdpi.com

Advanced Methodologies for N4 Methylated Nucleic Acid Research

Experimental Detection and Mapping Techniques for N4-Methylation

A variety of experimental methods have been established to identify and map N4-methylcytidine across the genome. These techniques range from high-throughput sequencing to more targeted approaches, each with its own advantages and limitations.

High-Throughput Sequencing Methodologies

High-throughput sequencing has revolutionized the field of epigenetics by enabling genome-wide analysis of DNA modifications. nih.gov

Single-Molecule Real-Time (SMRT) Sequencing: This technology directly detects base modifications, including 4mC, by monitoring the kinetic variations during DNA polymerization. gzzoc.com As a DNA polymerase incorporates nucleotides, the presence of a modified base like 4mC can alter the time between successive base incorporations, known as the interpulse duration (IPD). pacb.com This change in kinetic signal allows for the direct identification of 4mC sites without the need for chemical conversion or amplification. gzzoc.compacb.com While SMRT sequencing is powerful for detecting 4mC and N6-methyladenine (6mA), it has been noted to be more costly and can sometimes overestimate the levels of 4mC, potentially leading to false positives. researchgate.netnih.govrsc.org

4mC-Tet-assisted Bisulfite Sequencing (4mCTAB-seq): This method offers a cost-effective and rapid approach for the genome-wide mapping of 4mC at base resolution. osti.govoup.comnih.gov The technique leverages the ability of Tet proteins to oxidize 5-methylcytosine (B146107) (5mC) to 5-carboxylcytosine (5caC). nih.govoup.com In 4mCTAB-seq, genomic DNA is first treated with a Tet enzyme, which converts 5mC into a form that, like unmodified cytosine, will be read as thymine (B56734) after bisulfite treatment and sequencing. osti.govoup.com N4-methylcytidine, however, is resistant to this entire process and is therefore still read as cytosine. osti.govoup.com This allows for the specific identification of 4mC sites, distinguishing them from both unmodified cytosine and 5mC. oup.com

A comparison of these two high-throughput methods is presented below:

| Feature | Single-Molecule Real-Time (SMRT) Sequencing | 4mC-Tet-assisted Bisulfite Sequencing (4mCTAB-seq) |

| Principle | Direct detection of base modifications via kinetic analysis of DNA polymerization. gzzoc.compacb.com | Chemical conversion of cytosine and 5mC, leaving 4mC to be identified. osti.govoup.com |

| Direct Detection | Yes, detects 4mC directly. pacb.com | No, relies on indirect detection through resistance to conversion. oup.com |

| Scalability | Less scalable for profiling hundreds to thousands of samples. osti.govoup.comnih.gov | More scalable and cost-effective for large numbers of samples. osti.govoup.com |

| Reference Genome | Can be used for species without an assembled reference genome. osti.govoup.comnih.gov | Requires an available assembled reference genome. osti.govoup.comnih.gov |

| Potential Issues | Can be costly and may overestimate 4mC levels, leading to false positives. nih.govrsc.org | Requires careful optimization of chemical reactions. oup.com |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a highly sensitive and accurate technique for the qualitative and quantitative analysis of nucleoside modifications. mdpi.comnih.gov This method involves the enzymatic digestion of DNA or RNA into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer. rsc.orgnih.gov MS can distinguish between different methylated cytosines, such as N4-methylcytidine and 5-methylcytosine, based on their distinct retention times and mass-to-charge ratios. oup.com While MS provides precise quantification, it does not provide sequence context and is therefore not suitable for genome-wide mapping of modification sites on its own. nih.gov

Methylation-Specific Polymerase Chain Reaction (PCR)

Methylation-specific PCR (MSP) is a technique used to detect methylation at specific loci. mdpi.com This method relies on the differential effects of bisulfite treatment on methylated versus unmethylated cytosines. Primers are designed to specifically anneal to either the converted (originally unmethylated) or unconverted (methylated) sequence. While widely used for 5mC, its application to 4mC is possible due to the partial resistance of 4mC to bisulfite-mediated deamination. nih.gov However, this approach is locus-specific and not suitable for genome-wide discovery. mdpi.comfrontiersin.org

Single-Cell Detection Methods

The development of methods to detect DNA modifications at the single-cell level is a growing area of research. While specific, established high-throughput methods for single-cell 4mC detection are less common than for 5mC, the principles of methods like 4mCTAB-seq could potentially be adapted for single-cell analysis, although this is not yet a routine application.

Computational Prediction and Bioinformatics Tools for N4-Methylation Sites

Due to the cost and labor-intensive nature of experimental methods, computational approaches have become essential for the high-throughput prediction of 4mC sites. nih.govuth.eduoup.com These bioinformatics tools often utilize machine learning algorithms to identify potential methylation sites based on sequence features. nih.gov

Machine Learning Algorithms

Various machine learning algorithms have been successfully applied to predict 4mC sites in the genomes of diverse species. frontiersin.orgfrontiersin.org These models are trained on benchmark datasets of experimentally verified 4mC sites. mdpi.com

Support Vector Machine (SVM): SVM is a widely used supervised learning algorithm for classification tasks. nih.govaimspress.com Several predictors, such as iDNA4mC and 4mcPred-SVM, have been developed using SVMs to distinguish 4mC sites from non-4mC sites based on features derived from the DNA sequence, such as nucleotide frequency and chemical properties. oup.comnih.govoup.com

Random Forest (RF): Random Forest is an ensemble learning method that constructs multiple decision trees during training and outputs the class that is the mode of the classes of the individual trees. aimspress.com This algorithm has been used to build models for 4mC site prediction, often showing robust performance. frontiersin.orgaimspress.com

Extreme Gradient Boosting (XGBoost): XGBoost is an efficient and scalable implementation of gradient boosting. mdpi.com The predictor XGB4mcPred utilizes the XGBoost algorithm, demonstrating improved accuracy in identifying 4mC sites across multiple species by effectively filtering redundant features. mdpi.com

The performance of these machine learning models is often evaluated using metrics such as accuracy (Acc), sensitivity (Sn), specificity (Sp), and the Matthews correlation coefficient (MCC). oup.comnih.gov Below is a table summarizing some of the key machine learning-based predictors for 4mC sites.

| Predictor Name | Machine Learning Algorithm(s) | Key Features |

| iDNA4mC | Support Vector Machine (SVM) | Nucleotide chemical properties and frequency. oup.comoup.com |

| 4mCPred | Support Vector Machine (SVM) | Position-specific trinucleotide propensity and electron-ion interaction potential. nih.govoup.com |

| 4mcPred-SVM | Support Vector Machine (SVM) | Combination of four sequence-based feature descriptors with a two-step feature optimization. nih.govoup.com |

| XGB4mcPred | eXtreme Gradient Boosting (XGBoost) | One-Hot encoding of adjacent and spaced nucleotides, dinucleotides, and trinucleotides. mdpi.com |

| Deep4mC | Convolutional Neural Networks (CNN) | Four representative features with a bootstrapping method for smaller datasets. uth.eduoup.comnih.gov |

| Mus4mCPred | Deep Hybrid Networks | Multi-view feature learning from different encoding methods. mdpi.com |

The continuous development of these advanced experimental and computational methodologies is crucial for deepening our understanding of the distribution and functional significance of N4-methylcytidine in biological systems.

Deep Learning Architectures (e.g., Convolutional Neural Networks, Recurrent Neural Networks, Gated Recurrent Units)

Deep learning has emerged as a powerful technique for accurately predicting 4mC sites from DNA sequences. researchgate.netresearchgate.net Unlike traditional machine learning, deep learning algorithms can automatically learn informative features from the data, avoiding the need for manual feature crafting. frontiersin.org Various deep learning architectures have been successfully applied to this problem, often outperforming conventional methods. frontiersin.org

Convolutional Neural Networks (CNNs) are the most frequently used deep learning models for identifying DNA 4mC sites. frontiersin.org CNNs are adept at capturing local sequence patterns and dependencies. researchgate.net For instance, the 4mCCNN predictor was the first deep learning approach for 4mC site prediction, utilizing two convolutional operations on one-hot encoded sequences. oup.comnih.gov Other models like DCNN-4mC use a densely connected CNN architecture with skip connections to share features between layers, which helps in gathering crucial information about 4mC sites. nih.gov Many models, including Deep4mcPred and 4mC-CGRU, use a CNN layer to extract useful features from DNA sequences before passing them to other network components. frontiersin.orgresearchgate.netnih.gov

Recurrent Neural Networks (RNNs) and their variants are designed to handle sequential data, making them well-suited for analyzing DNA sequences. imrpress.commdpi.com They can capture long-range dependencies within the sequence. Models like Deep4mcPred have integrated RNNs with other architectures to automatically learn high-level features and improve prediction accuracy. researchgate.netfrontiersin.org

Gated Recurrent Units (GRUs) , a type of RNN, are effective at capturing long-term dependencies while being computationally more efficient than their counterparts like Long Short-Term Memory (LSTM) networks. imrpress.com Several predictors leverage GRUs for 4mC site identification. The i4mC-GRU model, for example, uses a GRU with duplet sequence-embedded features to predict 4mC sites in the mouse genome. researchgate.netwgtn.ac.nz Another model, 4mC-CGRU, combines a CNN for feature extraction with a GRU for classification of 4mC sites in the Rosaceae genome. researchgate.netnih.gov Hybrid models that combine CNNs with bidirectional GRUs (BiGRUs) or BiLSTMs have also been developed to capture both local features and contextual information from the DNA sequence. mdpi.comresearchgate.netkaust.edu.sa For example, DeepTorrent is a composite model that fuses a CNN with a Bidirectional Long Short-Term Memory (BiLSTM) network to effectively learn higher-order feature representations. researchgate.net

| Model Name | Core Architecture | Key Feature | Reference |

|---|---|---|---|

| 4mCCNN | CNN | First deep learning-based predictor for 4mC sites. | oup.comnih.gov |

| DeepTorrent | CNN-BiLSTM | Integrates four feature encoding schemes and an inception module. | researchgate.net |

| Deep4mcPred | Residual Network-RNN | Integrates residual network and recurrent neural network with an attention mechanism. | frontiersin.org |

| i4mC-GRU | GRU | Uses duplet sequence-embedded features for prediction in mouse genomes. | researchgate.netwgtn.ac.nz |

| 4mC-CGRU | CNN-GRU | CNN extracts features, and GRU classifies sequences in the Rosaceae genome. | researchgate.netnih.gov |

| DCNN-4mC | CNN | Uses densely connected layers with skip connections. | nih.gov |

Feature Engineering and Encoding Schemes (e.g., Nucleotide Chemical Properties, K-mer, One-Hot Encoding)

The performance of machine learning and deep learning models for N4-methylcytidine site prediction heavily relies on how the DNA sequences are represented numerically. oup.com Various feature engineering and encoding schemes are employed to convert raw DNA sequences into formats suitable for these models.

One-Hot Encoding is a common and straightforward method where each nucleotide in a DNA sequence is represented by a binary vector. mdpi.com For example, A, C, G, and T can be encoded as (1, 0, 0, 0), (0, 1, 0, 0), (0, 0, 1, 0), and (0, 0, 0, 1), respectively. mdpi.com This technique is used as the input for many deep learning models, including 4mCCNN and 4mCPred-CNN. nih.govnih.gov

K-mer or n-gram frequency is a widely used feature that captures information about nucleotide composition. oup.comaimspress.com This method involves counting the occurrences of all possible DNA subsequences of a specific length 'k'. mdpi.com For example, trinucleotide (3-mer) composition is often used because 4mC modification can be related to the surrounding trinucleotide context. mdpi.com Models like iDNA-MS and others use k-mer features to formulate the input samples. aimspress.comresearchgate.net

Nucleotide Chemical Properties (NCP) provide another layer of information by encoding the structural and chemical differences between the four nucleotides. oup.comresearchgate.net These properties can be used to transform DNA sequences into numerical vectors that reflect their physicochemical characteristics. nih.gov The iDNA4mC predictor was the first to use a combination of NCP and nucleotide frequency to train a support vector machine (SVM) model. oup.comoup.comresearchgate.net

Other encoding schemes include:

Binary Encoding (BE): A simple representation of DNA sequences as binary vectors. mdpi.com

Position-Specific Trinucleotide Propensity (PSTNP): Captures the frequency of trinucleotides at specific positions. frontiersin.orgoup.com

Electron-Ion Interaction Pseudopotentials (EIIP): Represents the energy of delocalized electrons, which is another physicochemical property used in models like 4mCPred. nih.govfrontiersin.org

Distributed Feature Representation (Word2Vec): Inspired by natural language processing, this technique maps k-mers into dense vector representations (embeddings) that capture semantic relationships. mdpi.com

Often, the most effective predictors combine multiple encoding schemes to capture diverse sequence information. researchgate.netoup.commdpi.com For instance, the predictor 4mcPred-SVM integrates four different sequence-based feature descriptors. oup.com Similarly, DeepTorrent combines four encoding schemes to feed into its deep learning architecture. researchgate.net

Development of Predictive Models and Web Servers

To make these advanced computational methods accessible to the broader research community, numerous predictive models have been developed and deployed as user-friendly web servers. These tools allow researchers to submit DNA sequences and receive predictions of 4mC sites without needing to implement the complex algorithms themselves.

Early models were often based on machine learning algorithms like Support Vector Machines (SVM). frontiersin.orgoup.com

iDNA4mC: The first predictor developed for 4mC sites, it uses an SVM model trained with nucleotide chemical properties and frequency. frontiersin.orgoup.com

4mCPred: An SVM-based model that improved upon iDNA4mC by using position-specific trinucleotide propensity and electron-ion interaction potential features. oup.comfrontiersin.org

4mcPred-SVM: This predictor uses a new feature representation algorithm combining four sequence-based descriptors and a two-step feature optimization strategy to train its SVM model. researchgate.netoup.com It is available as a web server. oup.com

With the rise of deep learning, a new generation of more powerful predictors has emerged:

DeepTorrent: This deep learning-based predictor combines multiple feature encoding schemes with a hybrid CNN-BiLSTM architecture. researchgate.net An online web server for DeepTorrent has been made freely available. nih.gov

Meta-4mCpred: This tool is a meta-predictor that generates probabilistic features from four different machine-learning algorithms and seven feature encodings. nih.gov These features are then used to train a final SVM-based meta-predictor, which is accessible via a web server. nih.gov

The development of these web servers facilitates high-throughput analysis and is fundamental to improving the understanding of the biological functions and mechanisms of N4-methylcytidine. nih.gov

| Web Server | Underlying Algorithm | Key Feature | Accessibility | Reference |

|---|---|---|---|---|

| iDNA4mC | SVM | First web server for 4mC site identification. | http://lin.uestc.edu.cn/server/iDNA4mC | researchgate.net |

| 4mcPred-SVM | SVM | Integrates four sequence-based feature descriptors. | http://server.malab.cn/4mcPred-SVM | oup.com |

| Meta-4mCpred | Meta-predictor (SVM) | Uses probabilistic features from multiple models and encodings. | http://thegleelab.org/Meta-4mCpred | nih.gov |

| DeepTorrent | Deep Learning (CNN-BiLSTM) | Employs deep transfer learning to address small sample sizes. | http://DeepTorrent.erc.monash.edu/ | nih.gov |

| i4mC-GRU | Deep Learning (GRU) | Predicts 4mC sites in mouse genomes. | Online web server available. | wgtn.ac.nz |

Structural Biology Techniques for N4-Methylated Nucleic Acids

Structural biology provides atomic-level insights into how N4-methylcytidine affects the structure and function of DNA and RNA. Techniques like X-ray crystallography and molecular dynamics simulations are essential for understanding its impact on base pairing and helical conformation.

X-ray Crystallography of Modified Oligonucleotides

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including nucleic acid duplexes containing modified bases. Several studies have successfully crystallized and solved the structures of DNA and RNA oligonucleotides containing N4-methylcytidine (m4C).

In 2020, three new crystal structures of RNA duplexes containing m4C and its dimethylated counterpart, N4,N4-dimethylcytidine (m42C), were solved. researchgate.netoup.comresearchgate.net These studies confirmed that m4C maintains a standard C:G pairing pattern and has a relatively small impact on the stability and specificity of the RNA duplex. oup.comresearchgate.netosti.gov This is in contrast to the m42C modification, which disrupts the C:G pair and significantly decreases duplex stability. oup.comosti.gov

| Oligonucleotide | Modification | Key Finding | Reference |

|---|---|---|---|

| d(CGCGm4CG) | N4-methylcytosine | Forms a Z-DNA duplex; m4C-G pairs are structurally similar to C-G pairs. | oup.comrcsb.org |

| CCGG(m4C)GCCGG | N4-methylcytidine | Retains a regular C:G base pairing pattern in an RNA duplex. | oup.comresearchgate.netresearchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations complement experimental data from X-ray crystallography by providing insights into the dynamic behavior of molecules over time. nih.gov For N4-methylated nucleic acids, MD simulations help to understand how the modification affects conformational flexibility, stability, and interactions within the duplex.

The synergy between X-ray crystallography and MD simulations is crucial for building robust models of modified nucleic acids. nih.gov While crystallography provides a static, time-averaged snapshot of the molecule's most stable conformation, MD simulations reveal its dynamic fluctuations and conformational landscape, offering a more complete picture of the structural consequences of modifications like N4-methylcytidine. nih.govreceptor.ai

Interactions and Analogues of N4 Methylcytidine in Biological Systems

N4-Methylcytidine as a Cytidine (B196190) Nucleoside Analog

N4-Methylcytidine is a modified pyrimidine (B1678525) nucleoside, functioning as an analog of the canonical nucleoside, cytidine. medchemexpress.commedchemexpress.com Its structure is closely related to cytidine, with the key difference being the addition of a methyl group to the exocyclic amino group (N4) of the cytosine base. This modification, while seemingly minor, has significant implications for its biological activity. Because of this structural mimicry, N4-methylcytidine can be recognized by various cellular enzymes that typically process cytidine and its derivatives.

As a cytidine analog, N4-methylcytidine is investigated for its potential as an anti-metabolite. medchemexpress.com Such compounds can interfere with normal metabolic pathways, including the synthesis of nucleic acids. It is also classified among a group of cytidine analogs that are recognized for their potential to inhibit DNA methyltransferases, enzymes crucial for epigenetic regulation. medchemexpress.commedchemexpress.commedchemexpress.com Furthermore, N4-methylcytidine has been noted for its potential antiviral properties, attributed to its ability to interfere with viral DNA replication and protein synthesis. broadpharm.com

Derivatives and Related Methylated Cytidines (e.g., N4,N4-Dimethylcytidine)

The N4-methylation of cytidine is not limited to a single modification. A key related compound is N4,N4-dimethylcytidine (m4₂C), where two methyl groups are attached to the N4 position of the cytosine base. oup.comnih.gov Both N4-methylcytidine (m4C) and m4₂C are found in the RNA of both bacterial and eukaryotic cells and play diverse roles. oup.comnih.govnih.gov

Research highlights significant differences in how these two methylated cytidines affect nucleic acid structure and function. Thermostability and X-ray crystallography studies have shown that m4C can maintain a regular Watson-Crick base pairing pattern with guanosine (B1672433) (G), having only a minor effect on the stability of an RNA duplex. oup.comnih.govnih.gov In contrast, the double methylation in m4₂C disrupts the standard C:G pair, leading to a significant decrease in duplex stability. oup.comnih.govnih.gov This disruption forces a shift from a Watson-Crick conformation to a wobble-like pairing pattern. oup.comnih.gov Consequently, m4₂C diminishes the base pairing discrimination between G and other bases like adenosine (B11128) (A), thymine (B56734) (T), or another cytosine (C). oup.comnih.gov

Other related derivatives include N4,2′-O-dimethylcytidine, which has been identified in the 16S rRNA of E. coli, and N4-acetyl-2'-O-methylcytidine, found in the tRNA and 5S rRNA of thermophilic archaea, where it contributes to RNA stability. plos.orgcaymanchem.com The synthesis of various libraries of N4-modified 2'-O-methylcytidine derivatives has been undertaken to explore their biological properties more broadly. acs.org

| Property | N4-Methylcytidine (m4C) | N4,N4-Dimethylcytidine (m4₂C) |

|---|---|---|

| Effect on C:G Base Pairing | Retains a regular Watson-Crick base pairing pattern. oup.comnih.gov | Disrupts the canonical C:G pair, shifting to a wobble-like pattern. oup.comnih.govnih.gov |

| Effect on Duplex Stability | Has a relatively small effect on stability. oup.comnih.gov | Significantly decreases duplex stability. oup.comnih.govnih.gov |

| Base Pairing Specificity | Maintains high specificity for guanosine (G). oup.com | Leads to a loss of base pairing discrimination (pairs with G, A, T, C). oup.comnih.gov |

| Biological Occurrence | Found in bacterial and eukaryotic rRNA. nih.gov | Found in bacterial and eukaryotic rRNA, and uniquely in some viral RNAs. nih.govnih.gov |

Interactions with Nucleic Acid-Modifying Enzymes

The methylation at the N4 position of cytidine significantly influences the fidelity and efficiency of nucleic acid synthesis by various polymerases. oup.comnih.gov Biochemical studies using reverse transcriptase (RT) enzymes have revealed that both m4C and m4₂C can alter coding specificity. When encountered by the low-fidelity HIV-1 reverse transcriptase, both modifications can lead to misincorporation, specifying a C:T pair and thereby inducing a G-to-T mutation during DNA synthesis. oup.comnih.govnih.gov

The outcome, however, is dependent on the specific enzyme. With reverse transcriptases that have higher fidelity, such as Avian Myeloblastosis Virus (AMV) RT, the effect of N4-methylation can vary from retaining normal nucleotide incorporation to completely halting DNA synthesis. oup.comnih.govresearchgate.net This suggests that N4-methylation acts as a mechanism to fine-tune base pairing and affect the coding efficiency and fidelity of gene replication. oup.comnih.gov

In the context of the polymerase chain reaction (PCR), the triphosphate form, N4-methyl-dCTP, is tolerated by thermostable DNA polymerases like Taq DNA polymerase. google.com Its use can be advantageous in DNA sequencing by reducing "band compressions" that arise from stable G-C hairpin structures, although it may also increase the frequency of "false stops" where the polymerase fails to proceed. google.comresearchgate.net Studies have also shown that a DNA lesion containing an N4-methylcytosine dimer is a strong block to DNA synthesis. oup.com

| Enzyme | Effect of N4-Methylcytidine (m4C) / N4,N4-Dimethylcytidine (m4₂C) | Outcome |

|---|---|---|

| HIV-1 Reverse Transcriptase (Low Fidelity) | Can specify a C:T base pair. oup.comnih.govnih.gov | Induces G-to-T mutation. oup.comnih.govnih.gov |

| AMV Reverse Transcriptase (High Fidelity) | Can either be correctly read or block synthesis. oup.comnih.govresearchgate.net | Retains normal incorporation or completely inhibits DNA synthesis. oup.comnih.govresearchgate.net |

| Taq DNA Polymerase | Tolerates N4-methyl-dCTP as a substrate. google.com | Allows for PCR amplification and reduces secondary structure issues in sequencing. google.com |

N4-methylated cytidines also interact with bacterial RNA polymerases, influencing transcription. The derivative 2'-Deoxy-N4-methylcytidine has been shown to inhibit the function of bacterial RNA polymerase.

A specific regulatory role for N4-methylcytosine has been detailed in the cyanobacterium Synechocystis sp. PCC 6803. In this organism, a DNA methyltransferase modifies the first cytosine in the sequence GGCC, creating the GGm4CC motif. alga.cz This epigenetic mark, when located in the promoter region of the hemJ gene, is essential for the correct and quantitative initiation of transcription by the bacterial RNA polymerase. alga.cz The absence of this single methylation event leads to altered gene expression and affects the organism's physiology, underscoring the relevance of m4C as an epigenetic regulator of transcription in some bacteria. alga.cz

Effects on DNA Polymerases and Reverse Transcriptases

Modulation of Cellular Pathways by N4-Methylated Compounds

N4-methylcytidine belongs to a class of cytidine analogs that are known to have the potential to inhibit DNA methyltransferases (DNMTs). medchemexpress.commedchemexpress.com These enzymes are responsible for establishing and maintaining DNA methylation patterns, which are critical for the epigenetic control of gene expression. nih.gov In many diseases, including cancer, aberrant hypermethylation of tumor suppressor genes by DNMTs leads to their silencing. nih.govtandfonline.com

The mechanism of inhibition for many cytidine analogs involves their incorporation into DNA during replication. tandfonline.com Once part of the DNA strand, these analogs can form a stable, covalent complex with the DNMT enzyme that attempts to methylate them, effectively trapping and inactivating the enzyme. tandfonline.com This leads to the progressive, passive demethylation of the genome as cells divide. While N4-methylcytidine is cited as a potential inhibitor acting through such a mechanism, more widely studied examples of DNMT-inhibiting cytidine analogs include Decitabine (5-aza-2'-deoxycytidine) and Zebularine. medchemexpress.comtandfonline.comdovepress.com The inhibition of DNMTs by these compounds can restore the expression of silenced genes, making it a therapeutic strategy in certain cancers. nih.govdovepress.com

Interaction with Protein Kinases

N4-Methylcytidine and its derivatives have been studied for their interactions with protein kinases, a large family of enzymes that play critical roles in cellular signaling by phosphorylating other proteins. Research indicates that certain modified forms of N4-methylcytidine can act as inhibitors of these enzymes.

Specifically, the modified nucleoside 2'-Deoxy-N4-methylcytidine has been identified as an inhibitor of protein kinase activity. It has been shown to inhibit the function of both eukaryotic protein kinases and bacterial RNA polymerase. The mechanism of inhibition involves the structural modification of these enzymes, which in turn prevents them from carrying out their normal functions. This modification can occur through deamination or protonation reactions with the compound.

Furthermore, N4-Methylcytidine is described as a nucleoside analogue that can inhibit the enzyme uridine-cytidine kinase. broadpharm.com This enzyme is involved in the synthesis of human mitochondrial DNA by converting uridine (B1682114) to cytidine within the mitochondria. broadpharm.com The inhibition of this kinase interferes with viral DNA replication and protein synthesis, suggesting a potential antiviral effect by preventing the incorporation of uracil (B121893) into DNA and ribosomal RNA. broadpharm.com

The following table summarizes the observed interactions of N4-methylcytidine derivatives with specific kinases.

Table 1: Documented Interactions of N4-Methylcytidine Derivatives with Kinases

| Compound | Target Enzyme | Effect | Reference |

|---|---|---|---|

| 2'-Deoxy-N4-methylcytidine | Eukaryotic Protein Kinase | Inhibition | |

| 2'-Deoxy-N4-methylcytidine | Bacterial RNA Polymerase | Inhibition |

Effects on Uracil Metabolism Pathways

The metabolic fate of N4-methylcytidine and its base, N4-methylcytosine, intersects with uracil metabolism pathways, particularly in microorganisms. Studies in Escherichia coli have revealed that while N4-methylcytosine cannot be directly converted to uracil, it can support the growth of uracil-deficient strains through an indirect pathway. nih.gov

Research on an E. coli uracil auxotroph (a strain unable to synthesize its own uracil) demonstrated that N4-methylcytosine in the growth medium could sustain its growth. nih.gov However, the E. coli cytosine deaminase, CodA, which converts cytosine to uracil, does not act on N4-methylcytosine. nih.govresearchgate.net Instead, it is proposed that N4-methylcytosine is first converted to cytosine by a yet-unidentified demethylase enzyme. nih.gov The resulting cytosine is then converted to uracil by the CodA enzyme, thereby completing the pathway that supports the bacterium's growth. nih.gov

The efficiency of this pathway is lower than the direct use of cytosine or uracil. In experiments with the E. coli uracil auxotroph, the generation time was approximately 3 hours when the medium was supplemented with N4-methylcytosine, compared to about 1.5 hours with cytosine or uracil. nih.gov In contrast, the related compound N4,N4-dimethylcytosine did not effectively support growth. nih.gov High-performance liquid chromatography (HPLC) analysis confirmed that the concentration of N4-methylcytosine in the growth medium decreased by 12% after 24 hours of bacterial growth, indicating its consumption and metabolic conversion. nih.gov

Table 2: Generation Times of E. coli Uracil Auxotroph with Different Supplements

| Supplement | Approximate Generation Time (hours) | Reference |

|---|---|---|

| Cytosine | 1.5 | nih.gov |

| Uracil | 1.5 | nih.gov |

| N4-Methylcytosine | 3.0 | nih.gov |

This indirect conversion to a key metabolite is not unique. A similar metabolic route has been proposed for the analogue N4-aminocytidine in E. coli. nih.gov Its metabolism involves a conversion into uridine, which can then enter the pyrimidine salvage pathway. nih.gov A cytidine deaminase preparation from E. coli was shown to catalyze the breakdown of N4-aminocytidine into uridine and hydrazine. nih.gov

The interaction of N4-alkylated cytidines with other key enzymes in pyrimidine metabolism, such as uridine phosphorylase (UP) and thymidine (B127349) phosphorylase (TP), has also been investigated. nih.gov Uridine phosphorylase catalyzes the reversible conversion of uridine to uracil and ribose-1-phosphate. conicet.gov.arresearchgate.net However, studies have shown that N4-alkylation can hinder this interaction; for instance, N4-dodecyl-6-methylcytosine was found not to be a substrate for either uridine phosphorylase or thymidine phosphorylase. nih.gov This suggests that the N4-methyl group on N4-methylcytidine may similarly influence its recognition and processing by enzymes central to uracil metabolism.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2'-Deoxy-N4-methylcytidine |

| 5-fluorouracil |

| Cytidine |

| Cytosine |

| N4,N4-dimethylcytosine |

| N4-aminocytidine |

| N4-dodecyl-6-methylcytosine |

| N4-Methylcytidine |

| N4-methylcytosine |

| Ribose-1-phosphate |

| Thymidine |

| Uracil |

Emerging Research Frontiers and Translational Relevance

N4-Methylated Cytidine (B196190) Derivatives in Disease Mechanisms

The methylation of cytidine at the N4 position is a critical post-transcriptional modification that influences RNA stability and function. Aberrations in the levels and locations of these modifications are increasingly linked to the pathophysiology of several human diseases.

Another related modification, N4-acetylcytidine (ac4C), is also heavily implicated in cancer. nih.gov The enzyme responsible for this modification, N-acetyltransferase 10 (NAT10), is the only known protein to produce ac4C and is often highly expressed in tumor tissues. nih.govresearchgate.net Elevated NAT10 expression catalyzes the formation of ac4C in the mRNA of various cancer-related genes, which enhances mRNA stability and translation efficiency. nih.gov This process can promote tumor formation and is linked to a poor prognosis in cancers such as cervical and gastric cancer. nih.govresearchgate.net Studies have shown that NAT10-mediated ac4C modification can promote the proliferation, invasion, and migration of cancer cells. nih.govalbany.edu For example, the overexpression of NAT10 in human mammary epithelial cells has been shown to induce characteristics of a mesenchymal phenotype, a key feature of cancer metastasis. albany.edu

Table 1: Role of Cytidine Derivatives in Cancer

| Modification | Enzyme | Mechanism | Associated Cancers | References |

|---|---|---|---|---|

| N4-Methylcytidine (m4C) | Methyltransferases | Disrupts normal gene expression patterns, contributing to oncogenesis. | Gastric Cancer (via H. pylori) | nih.gov |

The involvement of N4-methylcytidine (m4C) extends to neurological disorders. Its association with ribosomal processing implicates it in neurodegenerative diseases where protein misfolding is a characteristic feature. Abnormal m4C levels can impact RNA stability and translation efficiency, which are critical for maintaining cellular homeostasis. Disruptions in these processes, influenced by m4C modifications, may contribute to the etiology of diseases characterized by deregulation of protein synthesis. While 5-methylcytosine (B146107) (5mC) is more broadly associated with neurological diseases, the emerging role of N4-methylated derivatives in fundamental processes like ribosome function suggests a potential, albeit less explored, link. frontiersin.orgnih.govmdpi.com

In bacteria, DNA methylation, including N4-methylcytosine (4mC), plays a crucial role in various cellular processes, including antimicrobial resistance (AMR). nih.govfrontiersin.orgmdpi.com The most understood function of 4mC in prokaryotes is as part of restriction-modification (R-M) systems, which act as a defense mechanism by distinguishing the host's own DNA from foreign, invading DNA, such as from bacteriophages. frontiersin.orgmdpi.comroyalsocietypublishing.org By methylating its own DNA, the bacterium protects it from being degraded by its restriction enzymes. frontiersin.orgmdpi.com

Beyond this defensive role, DNA methylation can regulate gene expression, which can contribute to AMR. nih.govfrontiersin.org These epigenetic changes can switch transcription on or off for genes involved in pathogenicity, growth, and antibiotic resistance. nih.gov Furthermore, methylation of ribosomal RNA (rRNA) is a common mechanism of resistance, as many antibiotics target the ribosome. nih.govfrontiersin.org Modifications like m4C within rRNA can prevent antibiotics from binding to their target sites, leading to resistance in multidrug-resistant pathogens. nih.govfrontiersin.org

RNA modifications are a key battleground in the conflict between viruses and their hosts. Viruses can utilize these modifications to facilitate their replication and evade the host's immune system. nih.gov N4-methylcytidine (m4C) and its derivative, N4,N4-dimethylcytidine (m4,2C), have been detected in the RNA of viruses like Zika (ZIKV) and Hepatitis C (HCV). nih.gov